{4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid
Overview
Description
{4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid is a complex organic compound that features a furan ring, phenyl groups, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 4-aminophenol with furan-2-carbonyl chloride to form 4-[(furan-2-ylcarbonyl)amino]phenol. This intermediate is then further acylated with 4-aminobenzoic acid to yield {4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenol}. Finally, the phenol group is reacted with chloroacetic acid to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and reduce production costs. Techniques like continuous flow synthesis and microwave-assisted synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
{4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
{4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which {4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid exerts its effects involves interactions with specific molecular targets. The furan ring and phenyl groups can interact with enzymes and receptors, modulating their activity. The acetic acid moiety may facilitate binding to active sites, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
{4-[(Furan-2-ylcarbonyl)amino]phenyl}acetic acid: Lacks the additional phenylcarbonyl group.
{4-[(Furan-2-ylcarbonyl)amino]phenoxy}propionic acid: Contains a propionic acid moiety instead of acetic acid.
{4-[(Furan-2-ylcarbonyl)amino]phenyl}benzoic acid: Features a benzoic acid moiety.
Uniqueness
{4-[({4-[(Furan-2-ylcarbonyl)amino]phenyl}carbonyl)amino]phenoxy}acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[4-[[4-(furan-2-carbonylamino)benzoyl]amino]phenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-18(24)12-28-16-9-7-15(8-10-16)21-19(25)13-3-5-14(6-4-13)22-20(26)17-2-1-11-27-17/h1-11H,12H2,(H,21,25)(H,22,26)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKXNLNUMZRORE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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